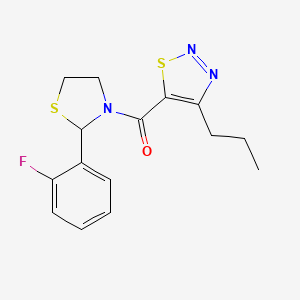

(2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3OS2/c1-2-5-12-13(22-18-17-12)14(20)19-8-9-21-15(19)10-6-3-4-7-11(10)16/h3-4,6-7,15H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYGLJYYXHDJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCSC2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a thiazolidine derivative that exhibits a range of biological activities. Its structural components suggest potential interactions with various biological targets, leading to therapeutic effects in multiple domains, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16FN3OS2

- Molecular Weight : 337.43 g/mol

- CAS Number : 2034262-48-9

The compound features a thiazolidine ring fused with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of thiazolidine and thiadiazole derivatives typically involves:

- Receptor Binding : High-affinity interactions with multiple receptors.

- Enzyme Inhibition : Disruption of key enzymes in metabolic pathways.

- Cellular Effects : Interference with DNA/RNA synthesis and cell membrane integrity .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Compounds derived from thiazolidines have demonstrated MIC values ranging from 16 to 31.25 μg/mL against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that thiazolidine derivatives can induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways:

- Cell Lines Tested : HeLa cells showed significant apoptosis upon treatment with thiazolidine derivatives .

- Mechanism : The compounds disrupt cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Activity

Thiazolidine derivatives are also recognized for their anti-inflammatory effects:

- Pathways Affected : These compounds inhibit pro-inflammatory cytokines and modulate immune responses, contributing to reduced inflammation in various models .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several thiazolidine derivatives:

| Compound | MIC (μg/mL) |

|---|---|

| Thiazolidine Derivative A | 16 |

| Thiazolidine Derivative B | 31.25 |

| Standard Drug (e.g., Penicillin) | 8 |

Results indicated that certain derivatives were comparable or superior to standard antibiotics .

Study 2: Anticancer Properties

In vitro studies on HeLa cells showed that treatment with the compound led to:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound A (10 μM) | 70 |

| Compound A (20 μM) | 50 |

This suggests a dose-dependent response in reducing cell viability, indicating potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of thiazolidine derivatives can vary widely depending on their structure:

- Absorption : Many derivatives show high solubility in polar solvents, enhancing bioavailability.

- Metabolism : The metabolic pathways can influence the duration and intensity of action.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with thiazolidine and thiadiazole structures possess various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazolidines exhibit significant antibacterial and antifungal properties. This compound's structure may enhance its efficacy against resistant strains of bacteria and fungi.

| Activity Type | Evidence |

|---|---|

| Antibacterial | Effective against Gram-positive bacteria |

| Antifungal | Shows activity against common fungal pathogens |

Agricultural Chemistry

The compound has been explored for its potential as a plant protection agent . Its formulation can be used to control pests such as insects and nematodes:

- Insecticidal Properties : The combination of thiazolidine and thiadiazole enhances its effectiveness as an insecticide.

| Application Type | Description |

|---|---|

| Insecticide | Effective against various agricultural pests |

| Nematocide | Potential use in controlling nematode populations |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial properties of several thiazolidine derivatives, including (2-(2-Fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against specific bacterial strains.

Case Study 2: Agricultural Application

In field trials aimed at assessing the efficacy of new insecticides, formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results were promising enough to warrant further development into commercial formulations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole and thiazolidine rings exhibit distinct reactivity toward nucleophiles:

-

Thiadiazole Ring : The sulfur and nitrogen atoms in the 1,2,3-thiadiazole moiety allow nucleophilic attacks at the C5 position. Reactions with amines (e.g., alkylamines) or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) yield substituted derivatives .

-

Thiazolidine Ring : The fluorine-substituted phenyl group directs electrophilic substitution to the meta and para positions, though steric hindrance from the thiazolidine ring limits reactivity .

Example Reaction :

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to the electron-deficient nature of the thiadiazole ring:

-

With Dipolarophiles : Reacts with nitrile oxides or azides under thermal conditions (100–120°C) to form triazole or isoxazole-fused hybrids .

-

Regioselectivity : Governed by the electron-withdrawing fluorine group, favoring additions at the thiadiazole’s C4 position .

Oxidation

-

Thiazolidine Sulfur : Oxidation with HO or mCPBA converts the thiazolidine’s sulfur to sulfoxide or sulfone derivatives, altering bioactivity .

-

Thiadiazole Ring : Resists oxidation under mild conditions but degrades under strong oxidants (e.g., KMnO).

Reduction

-

Catalytic hydrogenation (H, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, modifying its aromaticity .

Hydrolysis and Ring-Opening Reactions

-

Acidic Hydrolysis : Concentrated HCl cleaves the thiazolidine ring, yielding 2-fluorophenylthioamide and a thiadiazole-carboxylic acid .

-

Basic Conditions : Strong bases (e.g., NaOH) induce thiadiazole ring cleavage, producing mercaptan intermediates .

Hydrolysis Pathway :

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological effects:

-

Enzyme Inhibition : Covalently binds to cysteine residues in enzymes (e.g., cyclooxygenase) via the thiazolidine sulfur .

-

Receptor Modulation : The fluorine atom enhances binding to GABA receptors, mimicking anticonvulsant thiadiazole derivatives .

Comparative Reaction Profiles

| Reaction Type | Conditions | Products | Key Catalysts/Reagents |

|---|---|---|---|

| Nucleophilic Substitution | DMF, 80°C, 12h | C5-aminated thiadiazole | KCO, R-NH |

| Cycloaddition | Toluene, 110°C, 8h | Triazole-fused hybrid | NaN, CuI |

| Oxidation | HO, AcOH, 50°C | Thiazolidine sulfoxide | - |

| Acidic Hydrolysis | 6M HCl, reflux, 4h | 2-Fluorophenylthioamide | - |

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of the target compound and its analogs identified in the evidence:

Key Observations

Thiadiazole Modifications: The 4-propyl-thiadiazole group in the target compound is distinct from the 4-methyl-thiadiazole in and the unsubstituted thiadiazole in triazole-based analogs . In , the thiadiazole is linked to a sulfonamide-diazepane system, which introduces conformational flexibility and hydrogen-bonding capacity, unlike the rigid thiazolidine-fluorophenyl group in the target compound.

Thiazolidine vs. Piperidine/Pyrrolidine Cores :

- The thiazolidine ring (saturated 5-membered ring with sulfur and nitrogen) in the target compound contrasts with the piperidine (6-membered nitrogen ring) in or the pyrrolidine derivatives in . Thiazolidines are associated with metabolic stability but may exhibit reduced solubility compared to larger heterocycles.

Fluorophenyl vs. Chlorophenyl/Other Aromatic Groups :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2-(2-fluorophenyl)thiazolidin-3-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key reagents include thiosemicarbazides, chloroacetic acid, and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours). For example, thiazolidinone ring formation may require condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, followed by coupling with a 4-propyl-1,2,3-thiadiazole carbonyl precursor. Catalysts like acetic acid or sodium acetate are critical for yield optimization .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify aromatic protons (e.g., fluorophenyl signals at δ 7.2–7.8 ppm) and thiadiazole/thiazolidinone carbons (δ 160–180 ppm) .

- FT-IR spectroscopy : Key peaks include C=O stretches (~1700 cm), C-F vibrations (~1200 cm), and S-N bonds (~650 cm) .

- Elemental analysis : Discrepancies ≤0.5% between theoretical and experimental C/H/N values validate purity .

Q. What are the stability considerations for this compound under varying pH conditions?

The compound’s stability is pH-dependent due to hydrolyzable groups (e.g., thiadiazole and thiazolidinone rings). Under acidic conditions (pH < 3), the thiazolidinone ring may undergo hydrolysis, while basic conditions (pH > 10) can degrade the thiadiazole moiety. Stability studies should use HPLC or TLC to monitor degradation products .

Q. What reaction mechanisms are proposed for the formation of the thiazolidinone and thiadiazole moieties?

- Thiazolidinone formation : Nucleophilic attack by thiosemicarbazide on chloroacetic acid, followed by cyclization via intramolecular dehydration .

- Thiadiazole synthesis : Oxidative cyclization of thiosemicarbazides with nitrous acid or SOCl, as described in analogous protocols .

Advanced Research Questions

Q. How should researchers address discrepancies in elemental analysis data (e.g., C/H/N content)?

Minor deviations (e.g., C: +0.3%, H: -0.2%) may arise from residual solvents or hygroscopicity. Mitigation strategies include:

Q. What methods resolve by-products formed during synthesis, such as unreacted intermediates or isomerization products?

- Chromatography : Use preparative HPLC with a C18 column (MeCN/HO gradient) or flash chromatography (silica gel, ethyl acetate/hexane).

- Crystallization : Optimize solvent polarity (e.g., DMF-EtOH mixtures) to isolate pure crystals .

Q. How does structural modification (e.g., fluorophenyl vs. methoxyphenyl substitution) influence biological activity?

Comparative studies on analogs (e.g., methoxyphenyl derivatives) reveal:

Q. What computational methods are suitable for modeling this compound’s reactivity or binding interactions?

- DFT calculations : Optimize geometry and predict electrostatic potential surfaces (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes implicated in inflammation or cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.